molecular formula C8H8FNO B13567679 2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol

2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol

Cat. No.: B13567679
M. Wt: 153.15 g/mol
InChI Key: JEKUSDQSXFQSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol is an organic compound that features a fluorinated pyridine ring attached to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol typically involves the reaction of 5-fluoropyridine with propenol derivatives under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 5-fluoropyridine is reacted with a propenol derivative in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The propenol group may also contribute to the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoropyridin-3-yl)prop-2-en-1-ol is unique due to the presence of both a fluorinated pyridine ring and a propenol group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

2-(5-fluoropyridin-3-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H8FNO/c1-6(5-11)7-2-8(9)4-10-3-7/h2-4,11H,1,5H2

InChI Key

JEKUSDQSXFQSOJ-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C1=CC(=CN=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.